2-Bromo-6-cystein-S-ylhydroquinone

Description

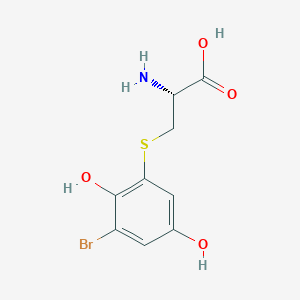

2-Bromo-6-cystein-S-ylhydroquinone is a brominated hydroquinone derivative featuring a cysteine moiety at the 6-position. This compound integrates a hydroquinone backbone (a benzene ring with two hydroxyl groups at positions 1 and 4) modified with a bromine atom at position 2 and a cysteinyl thioether group at position 4. The cysteine substituent introduces a sulfur-containing functional group, which may enhance reactivity in biological systems or coordination chemistry.

Properties

CAS No. |

127391-97-3 |

|---|---|

Molecular Formula |

C9H10BrNO4S |

Molecular Weight |

308.15 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1 |

InChI Key |

ZGGBQRJPGKLWMM-LURJTMIESA-N |

SMILES |

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |

Isomeric SMILES |

C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O |

Canonical SMILES |

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |

Other CAS No. |

127391-97-3 |

Synonyms |

2-bromo-6-(cystein-S-yl)hydroquinone 2-bromo-6-cystein-S-ylhydroquinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Core Structure: this compound employs a hydroquinone backbone, which is redox-active and prone to oxidation/reduction cycles. This contrasts with isoquinolinone-based analogs (e.g., 864866-92-2, 872018-40-1), which exhibit aromatic nitrogen-containing heterocycles with inherent electron-deficient properties .

In contrast, methyl-substituted analogs (e.g., 864866-92-2, 33930-63-1) prioritize steric effects and hydrophobic interactions . Bromine Position: Bromine at C2 in the target compound may direct electrophilic substitution differently compared to bromine at C4 or C6 in isoquinolinone derivatives. For example, bromine at C4 in 33930-63-1 enhances halogen bonding in antimicrobial applications .

Reactivity and Stability: Hydroquinone derivatives are prone to oxidation, forming quinones, whereas isoquinolinones exhibit greater stability under oxidative conditions due to their conjugated system . The cysteine group in the target compound may confer susceptibility to disulfide bond formation, a feature absent in methyl-substituted analogs.

Q & A

Q. What are the validated synthetic routes for 2-Bromo-6-cystein-S-ylhydroquinone, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves coupling brominated hydroquinone derivatives with cysteine under controlled pH and temperature. Purity optimization requires:

- Chromatographic purification (e.g., reverse-phase HPLC) to isolate intermediates and final products .

- Stoichiometric control to minimize side reactions (e.g., disulfide bond formation).

- Analytical validation using NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity (>95% by HPLC) .

Reproducibility hinges on documenting reaction conditions (solvent, catalyst, and reaction time) and storage protocols (e.g., inert atmosphere, -20°C storage) to prevent degradation .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests under stressors like UV light, heat (40–60°C), and oxidative environments (H₂O₂).

- Kinetic monitoring via UV-Vis spectroscopy or LC-MS to track decomposition rates .

- pH-dependent stability assays (pH 2–9) to identify optimal buffer conditions for biological studies .

Data should be statistically analyzed (e.g., Arrhenius plots) to predict shelf-life and storage recommendations .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported redox behavior of this compound across studies?

- Methodological Answer : Discrepancies in redox activity may arise from:

- Variability in impurity profiles (e.g., residual solvents or unreacted intermediates). Use high-purity standards (>98%) and batch-to-batch consistency checks .

- Electrochemical method differences (cyclic voltammetry vs. potentiostatic assays). Standardize electrode materials (e.g., glassy carbon) and reference electrodes .

- Confounding factors like dissolved oxygen or trace metal ions. Include chelating agents (e.g., EDTA) and inert atmosphere controls .

Cross-validation using orthogonal techniques (EPR spectroscopy for radical detection) is critical .

Q. How can researchers design experiments to probe the compound’s interaction with biological thiols (e.g., glutathione) in cellular models?

- Methodological Answer : A robust experimental framework includes:

- Competitive binding assays using fluorescent thiol probes (e.g., monobromobimane) to quantify displacement kinetics .

- Cellular uptake studies with LC-MS/MS to measure intracellular concentrations and metabolite profiles .

- Redox proteomics to identify cysteine residues modified by the compound in live cells .

Include negative controls (e.g., cysteine-deficient media) and validate findings with CRISPR-edited cell lines (e.g., GPx4 knockout models) .

Q. What computational and experimental approaches elucidate the reaction mechanism of this compound in enzymatic systems?

- Methodological Answer : Combine:

- Density Functional Theory (DFT) to model transition states and energetics of cysteine adduct formation .

- Stopped-flow kinetics to capture rapid intermediate species in enzymatic reactions (e.g., peroxidases) .

- Isotopic labeling (e.g., ³⁴S-cysteine) paired with mass spectrometry to trace reaction pathways .

Validate hypotheses using site-directed mutagenesis of active-site residues in target enzymes .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity data for this compound?

- Methodological Answer : Implement:

- Quality-by-Design (QbD) principles during synthesis to minimize variability .

- Multivariate statistical analysis (e.g., PCA) to correlate impurity profiles with bioactivity outliers .

- Interlaboratory validation using harmonized protocols (e.g., ICH guidelines for assay standardization) .

Transparent reporting of synthetic conditions and analytical parameters (e.g., column lot numbers) is essential .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Use:

- Nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Bootstrap resampling to estimate confidence intervals for low-replicate datasets .

- Benchmark dose (BMD) modeling for threshold identification in chronic exposure scenarios .

Validate assumptions (e.g., normality) with Kolmogorov-Smirnov tests and apply corrections for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.